molecular formula C10H12ClNO2S B5034218 1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine

1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine

Cat. No.: B5034218
M. Wt: 245.73 g/mol
InChI Key: XHSNSBZQUPIVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine is a chemical compound that belongs to the class of sulfonyl aziridines. It is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine involves the reaction between the sulfonyl aziridine group and cysteine residues in proteins. The sulfonyl aziridine group is electrophilic and can react with the thiol group of cysteine residues, leading to the formation of a covalent bond. This can result in changes in protein activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific proteins that are targeted. Studies have shown that it can selectively modify cysteine residues in a variety of proteins, including enzymes, receptors, and transcription factors. This can lead to changes in protein activity and function, which can have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine in lab experiments is its selectivity for cysteine residues in proteins. This can allow for the study of specific proteins and their function in biological processes. However, one limitation is that the covalent modification of cysteine residues can be irreversible, which may limit the ability to study dynamic changes in protein activity.

Future Directions

There are several potential future directions for the use of 1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine in scientific research. One direction is the development of new chemical probes with improved selectivity and specificity for different types of proteins. Another direction is the use of this compound in combination with other chemical probes or techniques to study complex biological processes. Additionally, there is potential for the use of this compound in drug discovery and development, as it can be used to selectively modify target proteins for therapeutic purposes.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its selectivity for cysteine residues in proteins makes it a useful tool for the study of protein function. However, the irreversible nature of the covalent modification of cysteine residues may limit its use in studying dynamic changes in protein activity. There are several potential future directions for the use of this compound in scientific research, including the development of new chemical probes and its use in drug discovery and development.

Synthesis Methods

1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine can be synthesized through a reaction between 1,2-dimethylaziridine and 4-chlorobenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product can be purified through column chromatography.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-2,2-dimethylaziridine has been used in scientific research to investigate its potential as a chemical probe for the study of protein function. It has been shown to selectively modify cysteine residues in proteins, which can lead to changes in protein activity and function. This can be useful for studying the role of specific proteins in biological processes.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2,2-dimethylaziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c1-10(2)7-12(10)15(13,14)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSNSBZQUPIVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN1S(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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